

Physical properties of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid

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An In-depth Technical Guide to the Physical Properties of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic Acid

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid (CAS No. 874219-19-9). As a key building block in modern medicinal chemistry and organic synthesis, a thorough understanding of its characteristics is paramount for researchers and drug development professionals. This document synthesizes data from various sources and outlines robust, field-proven experimental protocols for the empirical determination of critical parameters such as melting point, aqueous solubility, and pKa. The guide is structured to deliver not only factual data but also the scientific rationale behind analytical methodologies, ensuring both accuracy and practical applicability in a research and development setting.

Introduction and Compound Identification

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is an ortho-fluorinated aromatic boronic acid derivative. The presence of the boronic acid moiety makes it an essential reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.

[1] The fluoro and methylcarbamoyl substituents modulate the electronic properties and steric

profile of the molecule, influencing its reactivity, selectivity, and the physiological properties of downstream compounds.^{[1][2]}

This guide specifically addresses the properties of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid, CAS 874219-19-9. It is important to distinguish this from similar structures such as the methoxycarbonyl analogue (a methyl ester) or other constitutional isomers.

Chemical Structure:

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Figure 1: 2D Structure of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

Core Physicochemical Properties

The fundamental physical properties of a compound dictate its handling, storage, formulation, and reaction conditions. The data for (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid are summarized below.

Property	Value	Source(s)
CAS Number	874219-19-9	^{[3][4][5]}
Molecular Formula	C ₈ H ₉ BFNO ₃	^{[3][5][6]}
Molecular Weight	196.97 g/mol	^{[3][6][7]}
Appearance	White to off-white solid/powder	^[1]
Melting Point	Not available in cited literature.	
Aqueous Solubility	Not quantitatively available in cited literature.	
pKa	Not available in cited literature.	

Melting Point Considerations

The accurate determination of a melting point for boronic acids can be challenging. Often, the observed thermal event is a dehydration to form the corresponding boroxine (a cyclic anhydride) or decomposition, rather than a true melt.[8] This can lead to a lack of reproducibility. Therefore, any empirical determination must be performed with careful observation, and the result is often best reported as a decomposition temperature range.

Solubility Profile

While quantitative data is scarce, phenylboronic acids generally exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO. Their solubility in water is often limited but can be significantly increased at higher pH when the boronic acid is deprotonated to the more soluble boronate form.[9] Empirical determination via a standardized shake-flask method is essential for quantitative applications.

Acidity (pKa)

The pKa of a boronic acid is a measure of its Lewis acidity—the propensity of the boron atom to accept a hydroxide ion to form a tetrahedral boronate species. This property is crucial for applications in Suzuki coupling and for its use in constructing sensors, particularly for diol-containing molecules like glucose.[9] The introduction of an electron-withdrawing fluorine atom is expected to lower the pKa relative to the non-fluorinated parent compound, making it more acidic.[9]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected to show distinct signals for the aromatic protons, the N-H proton of the amide, and the methyl group protons. The $\text{B}(\text{OH})_2$ protons are often broad and may exchange with residual water in the solvent.[10]
 - ^{13}C NMR: Will display characteristic peaks for the aromatic carbons, with splitting patterns influenced by the fluorine substituent. The carbonyl carbon of the amide will also be

present. The carbon atom directly bonded to boron can sometimes be difficult to detect due to quadrupolar relaxation.[11]

- ^{19}F NMR: A single resonance is expected, with coupling to adjacent aromatic protons.[10]
- ^{11}B NMR: The chemical shift provides information about the coordination state of the boron atom, which is typically around 28-30 ppm for trigonal boronic acids.[10] Spectra for this compound are available for reference in chemical databases.[12]
- Infrared (IR) Spectroscopy: The FT-IR spectrum is characterized by key vibrational bands corresponding to its functional groups.
 - O-H Stretch: A broad band around 3200-3500 cm^{-1} from the $\text{B}(\text{OH})_2$ group.
 - N-H Stretch: A sharp to medium band around 3300-3400 cm^{-1} .
 - C=O Stretch (Amide I): A strong, sharp peak around 1640-1680 cm^{-1} .
 - B-O Stretch: Strong absorptions typically found in the 1300-1400 cm^{-1} region.[13]
 - C-F Stretch: A strong band typically appearing in the 1000-1300 cm^{-1} range.
- Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight. A key diagnostic feature is the isotopic pattern of boron ($^{20}\%$ ^{10}B and $^{80}\%$ ^{11}B), which gives a characteristic M+1 peak with approximately 25% the intensity of the molecular ion peak.[8] Modern UPLC-MS methods are highly effective for analyzing boronic acids and monitoring reactions.[14][15]

Experimental Protocols for Property Determination

Given the absence of published data for several key properties, the following standardized protocols are provided as a guide for their empirical determination.

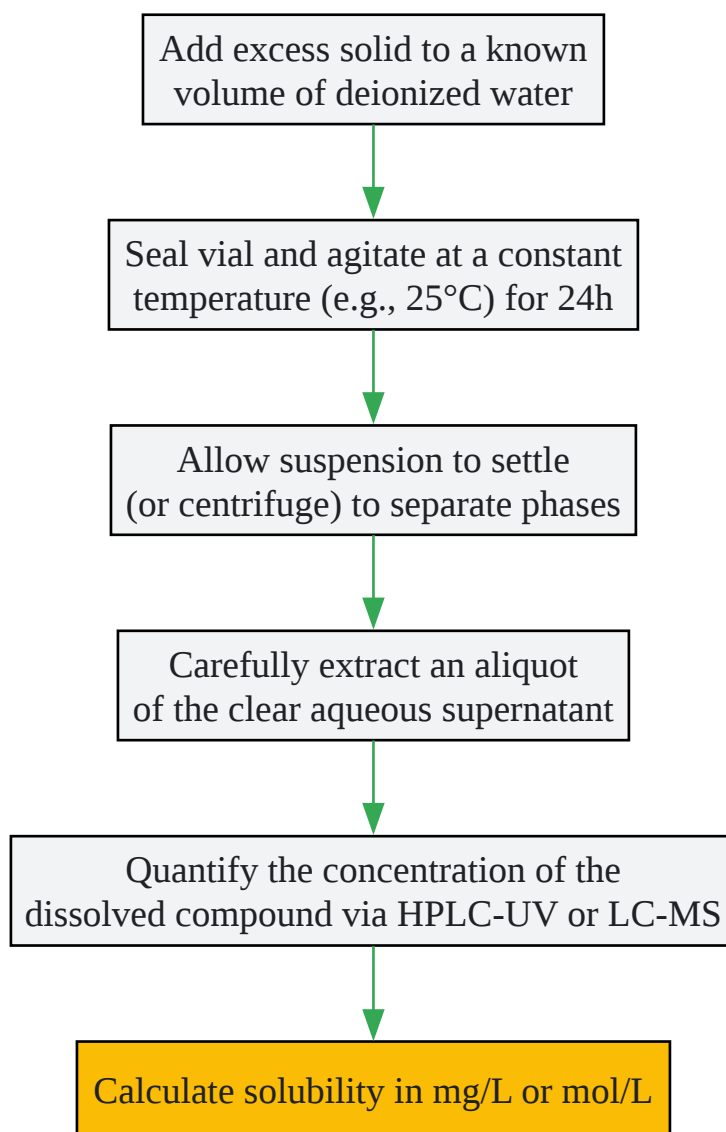
Protocol for Melting Point Determination

This protocol outlines the standard procedure using a capillary melting point apparatus.

Caption: Workflow for Melting Point Determination.

Protocol for Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD 105 Guideline and is a globally recognized standard for determining water solubility.

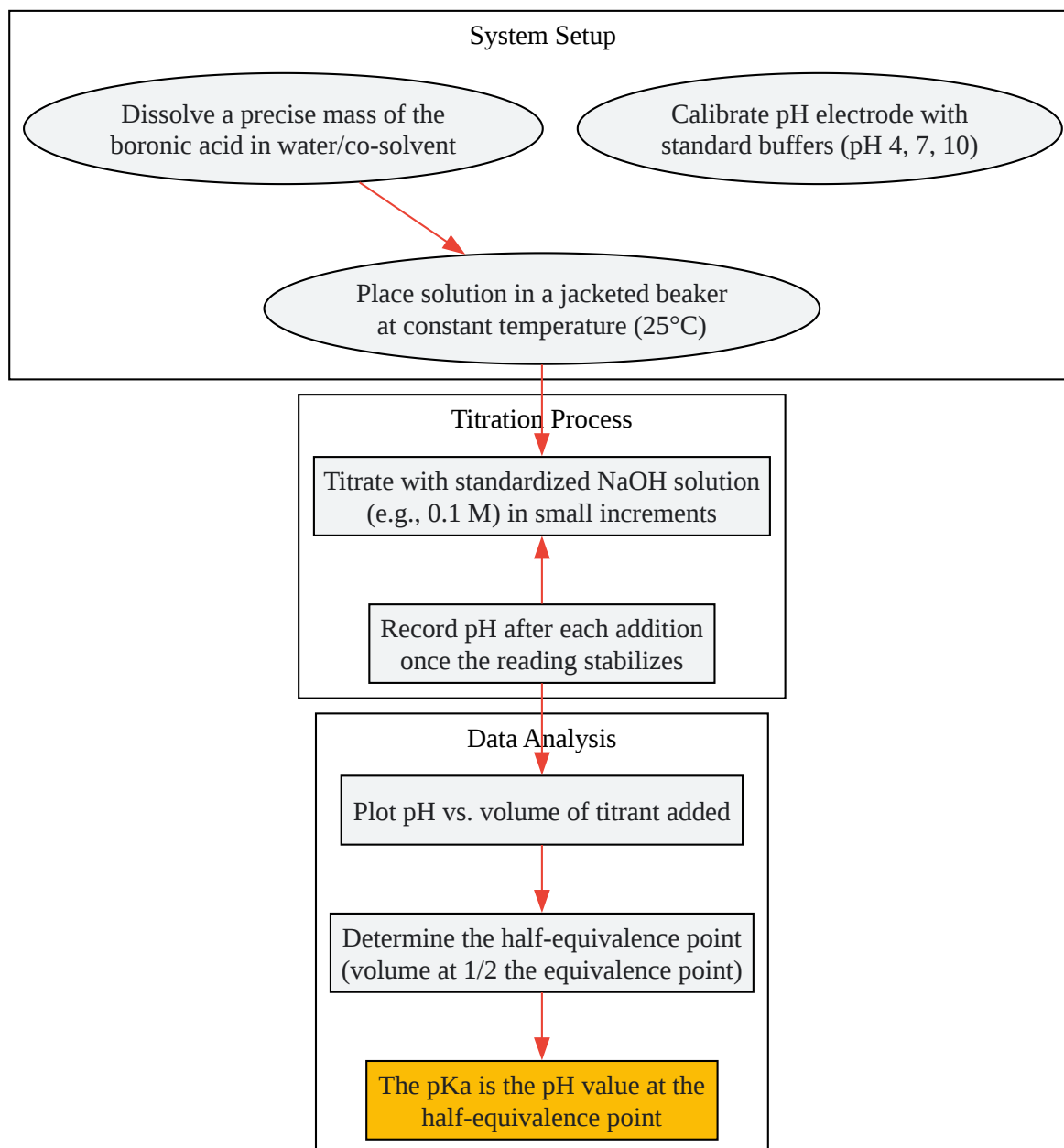


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Caption: Workflow for Aqueous Solubility Determination.

Protocol for pKa Determination (Potentiometric Titration)

This method provides a reliable way to determine the pKa by monitoring pH changes during titration with a strong base.



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Caption: Workflow for pKa Determination via Titration.

Conclusion

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is a valuable synthetic intermediate whose utility is underpinned by its distinct physical properties. While foundational data such as molecular weight and formula are well-established, other critical parameters including melting point, solubility, and pKa are not readily available in public literature and require empirical determination. The fluorination on the phenyl ring is expected to increase the Lewis acidity of the boron center, a key factor influencing its reactivity. The protocols detailed in this guide provide a robust framework for researchers to characterize this and similar boronic acid derivatives, ensuring the generation of reliable and reproducible data essential for advancing drug discovery and materials science programs.

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